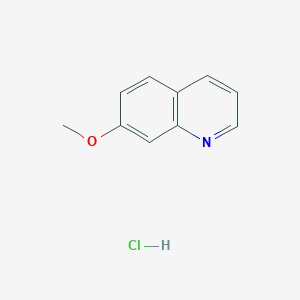
7-Methoxyquinoline Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxyquinoline Hydrochloride is a chemical compound with the molecular formula C10H10ClNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry. Its unique structure and properties make it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyquinoline Hydrochloride can be achieved through several methods. One common method involves the reaction of 7-methoxyquinoline with hydrochloric acid. This reaction typically occurs under controlled conditions to ensure the purity and yield of the final product .
Another method involves the use of microwave-assisted synthesis, which has been shown to be an efficient and green approach. This method utilizes microwave radiation to accelerate the reaction, reducing the reaction time and energy consumption .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using batch or continuous flow reactors. These methods ensure consistent quality and high yield of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Methoxyquinoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other quinoline derivatives with altered properties.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and properties. These derivatives are valuable for further research and applications in medicinal and synthetic chemistry .
Scientific Research Applications
7-Methoxyquinoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: In biological research, it is used to study the interactions of quinoline derivatives with biological molecules.
Medicine: Quinoline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methoxyquinoline Hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can interact with enzymes and receptors, leading to the inhibition or activation of specific biological pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in cancer cell proliferation, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: This compound is similar in structure but has a hydroxyl group instead of a methoxy group.
Quinine: A well-known antimalarial drug, quinine has a similar quinoline structure but with different functional groups.
Uniqueness
7-Methoxyquinoline Hydrochloride is unique due to its methoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for exploring new synthetic pathways and developing novel therapeutic agents .
Properties
IUPAC Name |
7-methoxyquinoline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDYBWPAQXRERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=N2)C=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2413173.png)

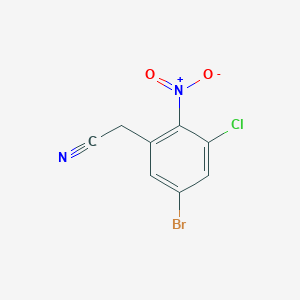
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)
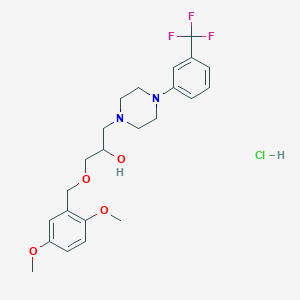
![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)
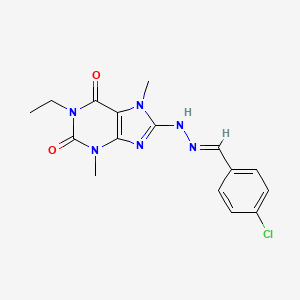
![N-(2,5-dimethylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2413185.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2413187.png)
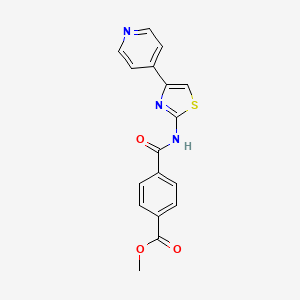
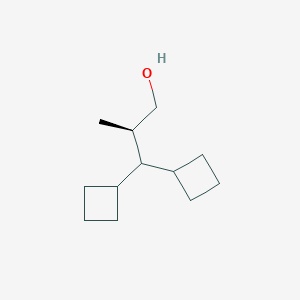
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2413190.png)
